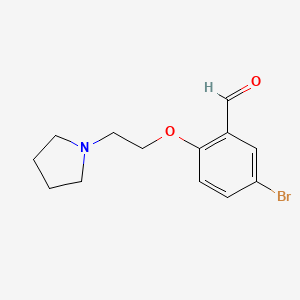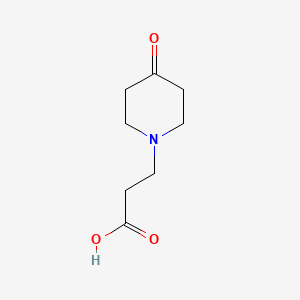![molecular formula C11H13BrO3 B7793354 2-[2-Bromo-4-(propan-2-yl)phenoxy]acetic acid](/img/structure/B7793354.png)
2-[2-Bromo-4-(propan-2-yl)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Bromo-4-(propan-2-yl)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a bromine atom and an isopropyl group attached to a phenoxyacetic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-4-(propan-2-yl)phenoxy]acetic acid typically involves the bromination of 4-(propan-2-yl)phenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The brominated intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
2-[2-Bromo-4-(propan-2-yl)phenoxy]acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxyacetic acid without the bromine substituent.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxyacetic acids depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: The major product is phenoxyacetic acid without the bromine substituent.
科学研究应用
2-[2-Bromo-4-(propan-2-yl)phenoxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[2-Bromo-4-(propan-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and isopropyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
- 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]acetic acid
- 2-Bromo-4,6-dimethylphenylamine
Uniqueness
2-[2-Bromo-4-(propan-2-yl)phenoxy]acetic acid is unique due to the presence of both a bromine atom and an isopropyl group, which confer distinct chemical and biological properties. These structural features differentiate it from other phenoxyacetic acids and contribute to its specific reactivity and applications in research.
属性
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)8-3-4-10(9(12)5-8)15-6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEWMQQIJCYIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime](/img/structure/B7793283.png)


![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenylacetic acid](/img/structure/B7793324.png)
![4-[(3-Hydroxy-4-methoxyphenyl)methylamino]-4-oxobutanoic acid](/img/structure/B7793333.png)
![4-[(4-Methyl-1-piperazinyl)methyl]benzeneacetic acid](/img/structure/B7793340.png)

![3-[4-Methoxy-3-(3-phenylpropoxy)phenyl]propanoic acid](/img/structure/B7793351.png)
![2-[(4-Butoxybenzyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B7793367.png)


![2-[2-Bromo-4-(propan-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B7793380.png)
